molecular formula C18H27N3O B4361825 N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide

N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide

Cat. No.: B4361825
M. Wt: 301.4 g/mol
InChI Key: BSIVAJKUOXQESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring and an adamantane moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 3,5-dimethyl-1-adamantanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the adamantane moiety can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrazole or adamantane derivatives.

Scientific Research Applications

N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide is unique due to the presence of both pyrazole and adamantane moieties, which contribute to its distinct chemical and biological properties. The combination of these structural features enhances its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

N-(1,5-dimethylpyrazol-4-yl)-3,5-dimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-12-14(8-19-21(12)4)20-15(22)18-7-13-5-16(2,10-18)9-17(3,6-13)11-18/h8,13H,5-7,9-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIVAJKUOXQESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C23CC4CC(C2)(CC(C4)(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide
Reactant of Route 3
N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide
Reactant of Route 4
N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide
Reactant of Route 6
N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.